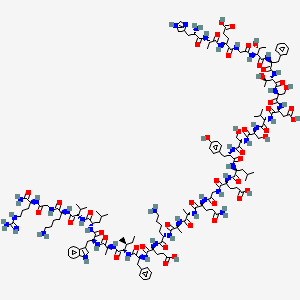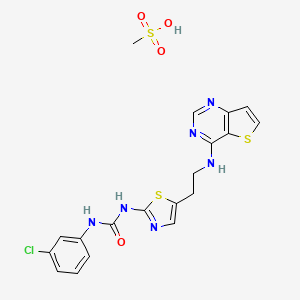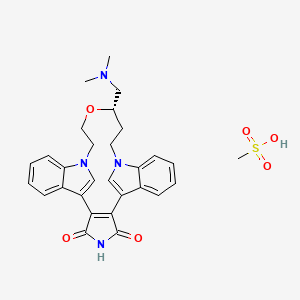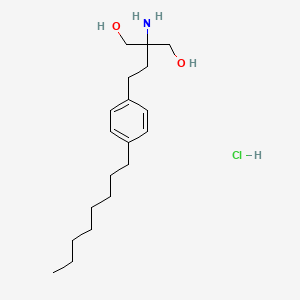
Unii-13B48I9dyt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(18F)LBT 999 is a positron emission tomography (PET) tracer for the quantification of the dopamine transporter (DAT) in the healthy rat brain.
Wissenschaftliche Forschungsanwendungen
Liquid-Phase Syntheses of Inorganic Nanoparticles
- Context: The synthesis and development of novel materials are essential in chemical research. This is critical for advancements in various industry sectors, including technology.
- Key Application: A significant application in this area is in the electronics industry, where discoveries of new semiconducting materials have led to substantial technological evolution, such as the transition from vacuum tubes to modern miniature chips.
- Source: Cushing, Kolesnichenko, & O'Connor, 2004.
Transforming Educational Programs for Research Translation
- Context: The transition of basic scientific research to practical innovations is a long-standing practice. This process is fundamental for societal advancements.
- Key Application: Educational programs and research initiatives like the National Collegiate Inventors and Innovators Alliance focus on transforming scientific discoveries into practical and deployable innovations. These programs play a pivotal role in nurturing future scientific endeavors.
- Source: Giordan, Shartrand, Steig, & Weilerstein, 2011.
Advances in Surface Science Research
- Context: Surface science research emphasizes the synthesis and study of thin films, particularly of actinides and their compounds.
- Key Application: The creation of thin films through processes like sputter deposition is crucial for understanding and replicating various material compositions. This has direct implications for materials science and engineering research.
- Source: Gouder, 1998.
Workflow for Metabolic Flux Analysis in Research
- Context: Scientific workflow applications, particularly in metabolic flux analysis, are integral in various research fields.
- Key Application: The integration of human interaction, data management, and automation in these workflows is crucial for scientific research, enabling faster and more accurate analysis processes.
- Source: Dalman, Droste, Weitzel, Wiechert, & Nöh, 2010.
Nanotechnology and Molecular Imaging
- Context: Nanotechnology is a rapidly advancing field with significant applications in targeted technology.
- Key Application: Molecular imaging plays a vital role in assessing the health and environmental impacts of nanomaterials. This is particularly important for diagnosing and treating diseases.
- Source: Sutcliffe, 2011.
Eigenschaften
CAS-Nummer |
940949-46-2 |
|---|---|
Produktname |
Unii-13B48I9dyt |
Molekularformel |
C20H2618FNO2 |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
methyl (1R,2S,3S,5S)-8-[(E)-4-(18F)fluoranylbut-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C20H26FNO2/c1-14-5-7-15(8-6-14)17-13-16-9-10-18(19(17)20(23)24-2)22(16)12-4-3-11-21/h3-8,16-19H,9-13H2,1-2H3/b4-3+/t16-,17+,18+,19-/m0/s1/i21-1 |
InChI-Schlüssel |
XZWRXMFAFBSAJC-YQBCICDLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C/C=C/C[18F] |
SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CCF |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3CC=CCF |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(18F)LBT 999; (18F)LBT-999; (18F)LBT999; LBT 999 18F; LBT-999 18F; LBT999 18F; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




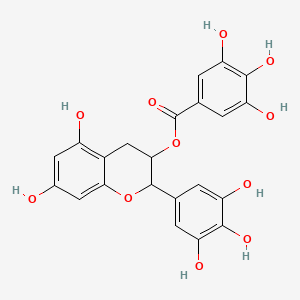
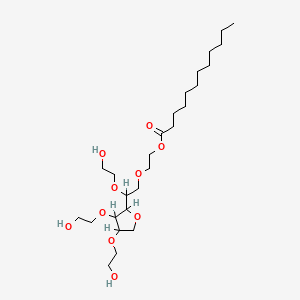
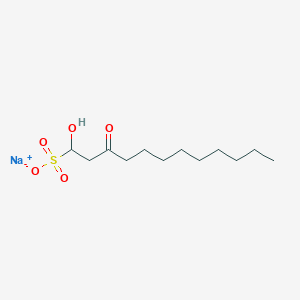
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1663876.png)
